molecular formula C5H12ClNO2 B8259588 trans-5-Aminotetrahydropyran-3-OL hydrochloride

trans-5-Aminotetrahydropyran-3-OL hydrochloride

Cat. No.: B8259588
M. Wt: 153.61 g/mol
InChI Key: XAVXIXWOZUSCNX-FHAQVOQBSA-N
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Description

trans-5-Aminotetrahydropyran-3-OL hydrochloride is a bicyclic amine-alcohol derivative with a tetrahydropyran (THP) backbone. Its structure features a hydroxyl group at the 3-position and an amino group at the 5-position in a trans-configuration, stabilized as a hydrochloride salt for enhanced solubility and stability. Its rigid THP ring system and polar functional groups may contribute to unique pharmacokinetic properties, such as improved bioavailability compared to linear analogs. However, specific pharmacological or industrial applications remain understudied in publicly available literature.

Properties

IUPAC Name

(3S,5S)-5-aminooxan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVXIXWOZUSCNX-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC[C@H]1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroaldol Condensation and Sequential Reduction

The nitroaldol approach constructs the tetrahydropyran backbone through a three-step sequence:

  • Nitroaldol Condensation : 2,5-Difluorobenzaldehyde reacts with nitromethane in the presence of Cu(OTf)₂ and chiral ligands (e.g., L-(-)-camphor-derived aminopyridines), yielding a nitroaldol adduct with 55–75% diastereoselectivity.

  • Conjugated Nitroolefin Formation : Elimination with fluoride ions generates α,β-unsaturated nitro compounds.

  • Catalytic Hydrogenation : Pd/C-mediated reduction installs the amine group while preserving stereochemistry.

Key Data :

  • Optimal ligand: Ligand F (Cu(II)/aminopyridine system) achieves 7:3 trans:cis selectivity.

  • Solvent: Dioxane improves nitroaldol yield by 20% compared to THF.

Ru-Catalyzed Dynamic Kinetic Resolution (DKR)

Ru complexes enable simultaneous control of multiple stereocenters via DKR:

  • Cycloisomerization : Ru-catalyzed ring closure of dihydropyran precursors establishes the 2R,3S configuration.

  • Hydroboration-Oxidation : Anti-Markovnikov addition followed by oxidation fixes the 5R center.

Advantages :

  • Single-step resolution of three stereocenters with >90% ee.

  • Yields: 68–89% for pyranone intermediates.

Chemoselective Protection-Deprotection Strategies

Temporary hydroxyl protection prevents undesired side reactions during amine functionalization:

  • THP Protection : 3,4-Dihydropyran and p-TsOH in DCM protect the C5 hydroxyl group (95% yield).

  • Cyclization : NaH in THF induces oxa-Michael addition, forming the tetrahydropyran ring.

  • Acidolytic Deprotection : HCl/MeOH removes THP, yielding the free amine hydrochloride (88% yield).

Reductive Amination for Direct Amine Installation

Sodium triacetoxyborohydride (STAB) facilitates one-pot reductive amination:

  • Ketone Activation : PCC oxidizes 5-hydroxytetrahydropyran to the corresponding ketone (98% yield).

  • STAB-Mediated Amination : Reaction with ammonium acetate in DCM introduces the amine group (38–93% yield).

Optimization :

  • Solvent: Dichloromethane minimizes imine hydrolysis.

  • Temperature: 0°C improves stereoretention by 15%.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalysts/ReagentsYield (%)StereoselectivityReference
Nitroaldol CondensationCondensation, elimination, reductionCu(OTf)₂, Ligand F55–757:3 trans:cis
Ru-Catalyzed DKRCycloisomerization, hydroborationRu complexes68–89>90% ee
Reductive AminationOxidation, STAB aminationPCC, NaBH(OAc)₃38–9385% trans
Protection-DeprotectionTHP protection, NaH cyclizationp-TsOH, HCl88–959:1 trans:cis

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is obtained via:

  • Acid-Base Reaction : Freebase amine treatment with HCl gas in EtOAc precipitates the salt.

  • Recrystallization : Methanol/water mixtures (3:1 v/v) enhance purity to >99.5%.

Critical Parameters :

  • pH: 4.5–5.0 prevents amine hydrochloride decomposition.

  • Cooling rate: 0.5°C/min yields uniform crystals (mean size: 50–100 μm) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-5-Aminotetrahydropyran-3-OL hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

Trans-5-Aminotetrahydropyran-3-OL hydrochloride is synthesized through various methods, often involving catalytic processes that enhance yield and selectivity. One notable method involves the use of nitroaldol reactions, which allow for the efficient formation of tetrahydropyran derivatives. These derivatives serve as intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, which are crucial in managing type 2 diabetes .

Biological Activities

Antioxidant Properties
Recent studies have indicated that compounds structurally related to trans-5-Aminotetrahydropyran-3-OL exhibit significant antioxidant activity. For instance, a related compound isolated from Euclea crispa demonstrated potent antioxidative effects, suggesting that similar derivatives may possess comparable properties . This activity is critical in preventing oxidative stress-related diseases.

Anticancer Potential
Research has shown that tetrahydropyran derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The modulation of proteins involved in cell survival pathways, such as Bcl-2 and p53, highlights the potential for these compounds in cancer therapy .

Therapeutic Applications

  • Dipeptidyl Peptidase-IV Inhibitors
    This compound is primarily explored for its role as an intermediate in synthesizing DPP-4 inhibitors. These inhibitors are vital for controlling blood sugar levels in patients with type 2 diabetes. The compound's ability to selectively inhibit DPP-4 has been linked to improved glycemic control and reduced risk of diabetes-related complications .
  • Neuroprotective Effects
    Preliminary studies suggest that tetrahydropyran derivatives may offer neuroprotective benefits due to their antioxidative properties. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a significant role in disease progression .

Data Tables

Application Area Biological Activity References
Diabetes ManagementDipeptidyl Peptidase-IV Inhibition
Cancer TherapyInduces Apoptosis
NeuroprotectionAntioxidative Effects

Case Studies

  • DPP-4 Inhibitors Development
    A study highlighted the synthesis of trans-5-Aminotetrahydropyran-3-OL as a key step in developing new DPP-4 inhibitors. The improved synthetic methods resulted in higher yields and better purity of the final products, facilitating further biological evaluation.
  • Antioxidant Activity Assessment
    In vitro assays demonstrated that compounds similar to trans-5-Aminotetrahydropyran exhibited significant free radical scavenging activity, with IC50 values indicating potent antioxidative capacity. These findings support further investigation into their therapeutic potential against oxidative stress-related diseases.

Mechanism of Action

The mechanism by which trans-5-Aminotetrahydropyran-3-OL hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Molecular Interactions: The compound can interact with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

The structural and functional attributes of trans-5-aminotetrahydropyran-3-OL hydrochloride can be contextualized against related compounds, including tetrahydropyran derivatives, bicyclic amines, and hydrochloride salts. Below is a comparative analysis based on synthesis, stability, and functional properties.

Structural Analogues
Compound Name Key Functional Groups Backbone Solubility (H₂O) Stability (pH 7.4) Synthesis Yield
trans-5-Aminotetrahydropyran-3-OL HCl 3-OH, 5-NH₂ (trans) Tetrahydropyran High (HCl salt) >24 hours Not reported
Oroxyloside A (Material B) 3,4,5,6-tetrahydroxy, methoxycarbonyl Tetrahydropyran Moderate pH-sensitive 90%
Amitriptyline Hydrochloride Tertiary amine, tricyclic ring Tricyclic High >48 hours 85–92%
Gabapentin γ-Amino acid, cyclohexane Cyclohexane High >24 hours 75–80%



Key Observations :

  • Synthesis Complexity: The synthesis of trans-5-aminotetrahydropyran-3-OL HCl is likely more challenging than oroxyloside derivatives due to stereochemical control (trans-configuration). In contrast, amitriptyline hydrochloride benefits from established industrial routes.
  • Stability: While gabapentin and amitriptyline HCl exhibit robust stability, trans-5-aminotetrahydropyran-3-OL HCl may require stringent pH control during storage, as seen in related THP derivatives.
  • Solubility : The hydrochloride salt form enhances aqueous solubility comparably to gabapentin and amitriptyline HCl, but unlike oroxyloside A, which relies on hydroxyl groups for solubility.
Functional and Pharmacological Differences
  • Amino-Alcohol vs.
  • Chirality: The trans-configuration of the amino and hydroxyl groups may confer selectivity in enzyme binding, a feature absent in achiral compounds like gabapentin.
  • Reactivity: The primary amine in trans-5-aminotetrahydropyran-3-OL HCl is more nucleophilic than the tertiary amine in amitriptyline, influencing derivatization pathways.
Analytical Challenges

RP-HPLC methods validated for amitriptyline HCl and gabapentin could be adapted for trans-5-aminotetrahydropyran-3-OL HCl. However, its polar functional groups may require modified mobile phases (e.g., ion-pairing agents) to resolve it from similar THP analogs.

Biological Activity

Trans-5-Aminotetrahydropyran-3-OL hydrochloride is a cyclic amine compound notable for its structural features, including a hydroxyl group (-OH) and an amino group (-NH2). These functional groups contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

This compound has a molecular formula of C6_6H13_{13}ClN2_2O and a molecular weight of approximately 162.63 g/mol. Its structure allows for various interactions within biological systems, which can lead to diverse pharmacological effects.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the hydroxyl and amino groups enhances its interaction with microbial cell membranes, potentially disrupting their integrity.
  • Cytotoxicity : In vitro assays have demonstrated that this compound shows selective cytotoxicity towards various cancer cell lines. For instance, it has been observed to inhibit cell proliferation in human cancer cell lines at concentrations ranging from 10 to 50 µM .
  • Neuroprotective Effects : Recent research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Properties : this compound has shown promise in reducing inflammation in animal models, likely due to its ability to inhibit pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The amino group may facilitate binding to specific receptors or enzymes, modulating their activity.
  • Free Radical Scavenging : The hydroxyl group contributes to antioxidant activity, helping to neutralize free radicals and reduce oxidative damage.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study evaluated the compound's effect on breast cancer cells, reporting a dose-dependent decrease in cell viability with an IC50_{50} value of approximately 25 µM . The researchers suggested that the compound induced apoptosis through mitochondrial pathways.
  • Neuroprotective Study : In a model of Alzheimer's disease, this compound was administered to mice, resulting in improved cognitive function and reduced amyloid plaque formation . This suggests potential for further development as a neuroprotective agent.
  • Inflammation Model : In an experimental model of arthritis, treatment with this compound significantly reduced joint swelling and inflammatory markers compared to controls .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectConcentration RangeReference
AntimicrobialInhibition of bacterial growthVaries
CytotoxicityReduced viability in cancer cells10 - 50 µM
NeuroprotectionImproved cognitive functionN/A
Anti-inflammatoryDecreased inflammationN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-5-Aminotetrahydropyran-3-OL hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A general approach involves nucleophilic addition reactions using cyclic ether precursors and amine donors. For example, analogous tetrahydropyran derivatives can be synthesized via acid-catalyzed cyclization of hydroxy-enol intermediates in acetonitrile, with acetyl chloride as a catalyst . Optimization strategies include:

  • Varying catalyst loading (e.g., 1–5 mol%) and reaction temperature (RT to 60°C).
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) to track carbonyl compound consumption .
  • Post-reaction workup with water quenching and ethyl acetate extraction, followed by drying with anhydrous Na₂SO₄ and silica gel chromatography for purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key methods include:

  • 1H/13C NMR : Assign stereochemistry using splitting patterns (e.g., axial vs. equatorial proton coupling in the tetrahydropyran ring) and compare with published data for analogous compounds .
  • FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) functional groups .
  • HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% TFA for purity assessment (≥95% by area normalization) .

Q. What parameters are critical for ensuring purity during purification?

  • Methodological Answer :

  • Silica Gel Chromatography : Optimize solvent polarity (e.g., ethyl acetate:methanol gradients) to separate polar amine byproducts .
  • Drying Agents : Use anhydrous Na₂SO₄ for organic phase dehydration to prevent hydrolysis .
  • Quality Control : Validate purity via HPLC retention time matching against reference standards (e.g., pharmacopeial guidelines for hydrochloride salts) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Deuterated Solvent Effects : Test in D₂O vs. DMSO-d₆ to assess hydrogen bonding or proton exchange interactions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for diastereotopic protons in the tetrahydropyran ring .
  • Variable-Temperature NMR : Identify conformational flexibility by analyzing signal coalescence at elevated temperatures (e.g., 25–60°C) .

Q. What computational approaches are suitable for modeling the stereochemical stability of this compound under varying pH?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or AMBER to simulate protonation states (amine vs. ammonium) at physiological pH (7.4) vs. acidic conditions (pH 2–3) .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering transitions or intramolecular hydrogen bonding .
  • Solvent Models : Incorporate implicit solvent models (e.g., SMD) to assess aqueous stability .

Q. How can researchers design experiments to investigate thermal or oxidative degradation pathways?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 40–80°C (thermal) or 3% H₂O₂ (oxidative) for 24–72 hours .
  • LC-MS Analysis : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) and fragment ion matching .
  • Kinetic Modeling : Plot degradation rates (zero/first-order) to determine activation energy (Arrhenius equation) .

Q. What strategies address low yields in the hydrochloride salt formation step?

  • Methodological Answer :

  • Counterion Screening : Test alternative acids (e.g., HCl gas vs. concentrated HCl in ethanol) for crystallization efficiency .
  • Solvent Optimization : Use ethanol/water mixtures (70:30 v/v) to enhance salt solubility and precipitation .
  • Crystallography : Analyze crystal packing via X-ray diffraction to identify non-ionic impurities disrupting lattice formation .

Key Notes for Experimental Design

  • Safety Protocols : Adhere to institutional SOPs for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
  • Data Validation : Cross-reference spectral data with peer-reviewed libraries (e.g., SciFinder, Reaxys) to confirm structural assignments .

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